

# Technical Guide: 4-Methoxy-2'-methylbenzophenone

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## Compound of Interest

Compound Name:	4-Methoxy-2'-methylbenzophenone
CAS No.:	41204-59-5
Cat. No.:	B1595422

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Molecular Architecture, Synthesis, and Application Vectors

## Executive Summary

**4-Methoxy-2'-methylbenzophenone** (CAS: 41204-59-5) represents a specific structural isomer within the benzophenone class, characterized by a non-symmetrical diaryl ketone backbone.<sup>[1][2]</sup> Unlike its symmetrical congeners, the steric bulk of the ortho-methyl group on one ring, combined with the electronic donation of the para-methoxy group on the other, creates a unique dipole and photochemical profile. This guide serves as a definitive technical resource for researchers utilizing this scaffold in medicinal chemistry (specifically tubulin polymerization inhibition and COX-2 pathways) and photo-initiated polymerization.<sup>[2]</sup>

## Part 1: Physicochemical Profile

The precise molecular weight and physical constants are the foundation of stoichiometric accuracy in synthesis and formulation.<sup>[2]</sup>

Table 1: Core Physicochemical Specifications

Parameter	Value	Technical Note
Molecular Weight	226.27 g/mol	Calculated based on standard atomic weights.[2]
Molecular Formula		Degree of Unsaturation:[2][3][4] 9.
CAS Registry Number	41204-59-5	Distinct from the 4-methoxy-4'-methyl isomer.[2][5]
Physical State	Yellow to colorless oil	May crystallize upon prolonged standing at <4°C.
Density	~1.088 g/cm <sup>3</sup>	Estimated at 20°C; denser than water.[2]
LogP (Predicted)	3.6 – 3.8	Highly lipophilic; requires organic solvents (DCM, EtOAc).[2]
H-Bond Acceptors	2	Carbonyl oxygen and Methoxy oxygen.[2]

## Part 2: Synthetic Architecture

To access high-purity **4-Methoxy-2'-methylbenzophenone**, a regioselective Friedel-Crafts acylation is the industry-standard protocol.[2] The choice of reagents is critical: reacting anisole with 2-methylbenzoyl chloride is preferred over reacting toluene with 4-methoxybenzoyl chloride.[2]

Why this route?

- **Electronic Activation:** Anisole is highly activated toward electrophilic aromatic substitution due to the methoxy group (+M effect).[2]
- **Regioselectivity:** The methoxy group directs the incoming electrophile primarily to the para position.[2] The ortho position is sterically hindered and statistically less favored, minimizing the formation of the 2,2'-isomer.[2]

- Steric Management: Introducing the ortho-methyl group via the acyl chloride avoids the difficulty of alkylating a deactivated benzophenone core later.[2]

## Protocol: Friedel-Crafts Acylation[2][5][6]

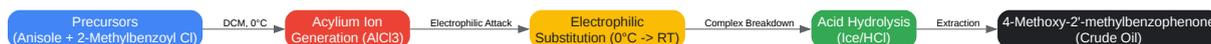
- Reagents: Anisole (1.0 eq), 2-Methylbenzoyl chloride (1.1 eq), Aluminum Chloride ( , 1.2 eq).[2]
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]
- Temperature: 0°C to Room Temperature (RT).

### Step-by-Step Methodology:

- Catalyst Activation: In a flame-dried 3-neck flask under , suspend anhydrous in dry DCM at 0°C.
- Acylium Formation: Dropwise add 2-methylbenzoyl chloride. Stir for 15 min to generate the acylium ion complex.
- Substrate Addition: Add anisole dropwise, maintaining internal temperature <5°C to prevent polymerization or demethylation.[2]
- Propagation: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[2]
- Quench (Critical): Pour reaction mixture over crushed ice/HCl. The aluminum complex is stable and requires acidic hydrolysis to release the ketone.[2]
- Workup: Extract with DCM, wash with brine and , dry over , and concentrate. Purification via silica gel chromatography may be required if the ortho-isomer is present.[2]

## Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow and critical control points.[2][7]



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Caption: Figure 1. Regioselective synthesis workflow via Friedel-Crafts acylation, highlighting the critical acid hydrolysis step.

## Part 3: Analytical Characterization (Self-Validating Systems)

Trustworthiness in chemical synthesis is derived from multi-modal validation.[2] You must confirm structure (NMR) and mass (MS).[2]

### 1. Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule provides distinct signals for the two aromatic rings.[2]

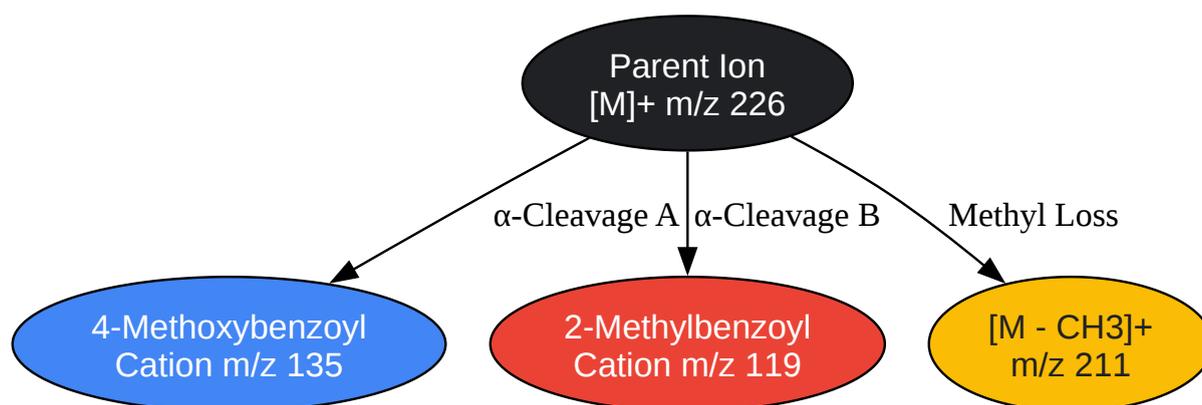
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - 2.35 ppm (s, 3H): Methyl group on the 2'-ring.[2] Distinctive high-field aromatic methyl.[2]
  - 3.87 ppm (s, 3H): Methoxy group on the 4-position.[2]
  - 6.90 – 7.00 ppm (d, 2H): Protons ortho to the methoxy group (Shielded).[2]
  - 7.20 – 7.50 ppm (m, 4H): Overlapping protons from the 2'-methyl ring and meta protons of the methoxy ring.[2]
  - 7.75 – 7.85 ppm (d, 2H): Protons ortho to the carbonyl on the methoxy ring (Deshielded).[2]

### 2. Mass Spectrometry (MS) Fragmentation Logic

The fragmentation pattern serves as a fingerprint.[2] In Electron Impact (EI), the molecule cleaves at the carbonyl (alpha-cleavage).[2]

Fragmentation Tree:

- Parent Ion ( ): m/z 226.
- Pathway A (Methoxy Ring): Cleavage yields 4-methoxybenzoyl cation (m/z 135).[2]
- Pathway B (Methyl Ring): Cleavage yields 2-methylbenzoyl cation (m/z 119).[2]
- Loss of Methyl: m/z 211 (M - 15).[2]



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Caption: Figure 2. Mass Spectrometry fragmentation logic showing primary alpha-cleavage pathways characteristic of benzophenones.

## Part 4: Application Vectors in Drug Development

The benzophenone scaffold is not merely a photoinitiator; it is a privileged structure in medicinal chemistry.[2]

### 1. Tubulin Polymerization Inhibition

Benzophenone derivatives, particularly those with methoxy substitutions, act as colchicine-binding site inhibitors.[2] The 4-methoxy-2'-methyl motif mimics the pharmacophore of Fenbendazole and related anthelmintics that have shown repurposed efficacy in oncology.[2] The steric clash of the 2'-methyl group forces the two rings to twist, preventing planarity, which is often required for optimal fitting into the tubulin pocket.[2]

## 2. COX-2 Inhibition

Research indicates that non-steroidal anti-inflammatory drugs (NSAIDs) often utilize a diaryl ketone or ether scaffold.[2] The 4-methoxy group serves as a hydrogen bond acceptor for the active site of Cyclooxygenase-2 (COX-2), while the 2'-methyl group provides hydrophobic filling of the accessory pocket, potentially increasing selectivity over COX-1.[2]

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